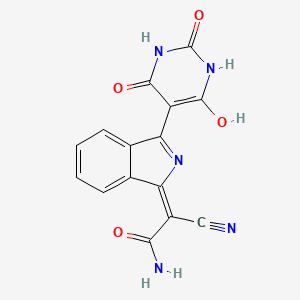
Einecs 247-135-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 247-135-3, also known as methylene diphenyl diisocyanate, is a chemical compound widely used in various industrial applications. It is a member of the diisocyanate family, which are compounds containing two isocyanate groups. Methylene diphenyl diisocyanate is primarily used in the production of polyurethane foams, elastomers, and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylene diphenyl diisocyanate is synthesized through the phosgenation of methylene diphenyl diamine. The process involves the reaction of methylene diphenyl diamine with phosgene in the presence of a solvent such as chlorobenzene. The reaction is typically carried out at elevated temperatures and under controlled conditions to ensure the complete conversion of the diamine to the diisocyanate.
Industrial Production Methods
In industrial settings, methylene diphenyl diisocyanate is produced in large quantities using continuous production processes. The phosgenation reaction is conducted in specialized reactors designed to handle the toxic and corrosive nature of phosgene. The resulting methylene diphenyl diisocyanate is then purified through distillation and other separation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methylene diphenyl diisocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and polyureas, respectively.
Polymerization Reactions: Undergoes polymerization to form polyurethane foams and elastomers.
Common Reagents and Conditions
Alcohols: Reacts with alcohols to form urethanes under mild conditions.
Amines: Reacts with amines to form ureas, typically at room temperature.
Water: Reacts with water to form polyureas, often requiring catalysts to accelerate the reaction.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyureas: Formed from the reaction with water.
Scientific Research Applications
Methylene diphenyl diisocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various polyurethane-based materials.
Biology: Employed in the development of biomaterials and tissue engineering scaffolds.
Medicine: Utilized in the production of medical devices and drug delivery systems.
Industry: Widely used in the manufacture of foams, coatings, adhesives, and sealants.
Mechanism of Action
Methylene diphenyl diisocyanate exerts its effects through the formation of covalent bonds with compounds containing active hydrogen atoms. The isocyanate groups react with hydroxyl, amino, and carboxyl groups to form urethane, urea, and amide linkages, respectively. These reactions result in the formation of cross-linked polymer networks, which impart desirable mechanical and chemical properties to the resulting materials.
Comparison with Similar Compounds
Similar Compounds
Toluene Diisocyanate: Another widely used diisocyanate with similar reactivity but different physical properties.
Hexamethylene Diisocyanate: A diisocyanate with a linear structure, used in the production of aliphatic polyurethanes.
Uniqueness
Methylene diphenyl diisocyanate is unique due to its aromatic structure, which imparts rigidity and thermal stability to the resulting polyurethane materials. This makes it particularly suitable for applications requiring high-performance materials, such as automotive parts, insulation, and coatings.
Biological Activity
Einecs 247-135-3, also known as Bis(4-chlorophenyl) sulphone, is a chemical compound with significant biological activity and environmental implications. This article explores its biological effects, toxicological data, and relevant case studies.
- Chemical Name : Bis(4-chlorophenyl) sulphone
- EC Number : 247-135-3
- CAS Number : 80-07-9
- Molecular Formula : C12H8Cl2O2S
- Molecular Weight : 287.16 g/mol
Toxicological Effects
- Aquatic Toxicity :
- Eye Irritation :
- Endocrine Disruption :
Environmental Impact
Bis(4-chlorophenyl) sulphone is readily biodegradable, which suggests that it can break down in the environment; however, its toxicity raises concerns about its persistence in aquatic systems and the potential for long-term ecological effects .
Case Studies
-
Case Study on Substitution :
- A study highlighted the importance of substituting hazardous chemicals like Bis(4-chlorophenyl) sulphone with safer alternatives in industrial applications. This case study involved evaluating the effectiveness of various substitutes in maintaining product performance while reducing environmental impact .
- Screening Assessments :
Data Summary
| Property | Value |
|---|---|
| Aquatic Toxicity | Toxic to aquatic life |
| Eye Irritation | Causes serious irritation |
| Endocrine Disruption Potential | Yes |
| Biodegradability | Readily biodegradable |
Properties
CAS No. |
25621-88-9 |
|---|---|
Molecular Formula |
C15H9N5O4 |
Molecular Weight |
323.26 g/mol |
IUPAC Name |
(2E)-2-cyano-2-[3-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)isoindol-1-ylidene]acetamide |
InChI |
InChI=1S/C15H9N5O4/c16-5-8(12(17)21)10-6-3-1-2-4-7(6)11(18-10)9-13(22)19-15(24)20-14(9)23/h1-4H,(H2,17,21)(H3,19,20,22,23,24)/b10-8+ |
InChI Key |
ZHMCDDCDBPPXHD-CSKARUKUSA-N |
Isomeric SMILES |
C1=CC=C\2C(=C1)C(=N/C2=C(\C#N)/C(=O)N)C3=C(NC(=O)NC3=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=C(C#N)C(=O)N)C3=C(NC(=O)NC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















